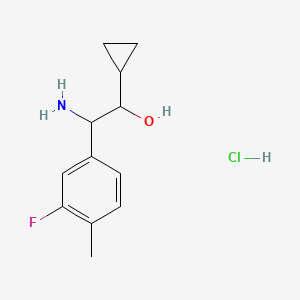

2-Amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethanol;hydrochloride

Description

2-Amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethanol hydrochloride is a chiral organic compound featuring a cyclopropyl group, a substituted phenyl ring (3-fluoro-4-methyl), and an ethanolamine backbone. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. The compound’s SMILES code, N[C@H](C1=CC=C(C)C(F)=C1)CC1CC1.Cl, confirms its S-configuration at the chiral center and the presence of a cyclopropane ring fused to the ethanolamine moiety .

Properties

IUPAC Name |

2-amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.ClH/c1-7-2-3-9(6-10(7)13)11(14)12(15)8-4-5-8;/h2-3,6,8,11-12,15H,4-5,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOVEEXXXJTTIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(C2CC2)O)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethanol;hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a cyclopropyl group and a fluorinated aromatic ring, contributing to its diverse interactions within biological systems. Its molecular formula is characterized by a molecular weight of approximately 239.70 g/mol, and it typically appears as a white crystalline solid soluble in organic solvents such as methanol and dimethyl sulfoxide.

- Molecular Formula : C12H14ClF1N1

- Molecular Weight : 239.70 g/mol

- Melting Point : 68-69 °C

- Boiling Point : Approximately 300.9 °C

Biological Activity

Preliminary studies indicate that this compound interacts with various neurotransmitter systems, suggesting potential roles as an agonist or antagonist at specific receptors associated with the central nervous system. Its structural similarities to other phenylethanolamines highlight its potential applications in developing treatments for neurological disorders.

Interaction with Receptors

The compound has been shown to interact with adrenergic and dopaminergic receptors, which are crucial for understanding its pharmacological effects. These interactions may lead to therapeutic applications in treating conditions such as depression, anxiety, and other neurological disorders.

Comparative Analysis with Similar Compounds

The following table summarizes the structural comparisons between this compound and related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Amino-1-(4-methylphenyl)ethanol | 53360-85-3 | Lacks cyclopropane structure; different aromatic substitution. |

| (R)-2-Amino-2-(4-fluorophenyl)ethanol | 174770-74-2 | Contains a different stereochemistry; lacks cyclopropane. |

| (S)-2-Amino-2-(3-fluorophenyl)ethanol | 325152-98-5 | Similar fluorinated structure but differs in stereochemistry and substitution pattern. |

| 7-(2-aminoethylamino)-1-cyclopropyl-6-fluoroquinoline | 528851-31-2 | Related to fluoroquinolones; different functional groups and biological activity. |

These comparisons illustrate the unique combination of cyclopropane and specific fluorinated aromatic substitutions in this compound, which may contribute to its distinct biological activity.

Research Findings

Recent studies have focused on the synthesis and evaluation of the biological effects of this compound. For instance, its synthesis typically involves multi-step organic reactions, allowing for variations that can enhance its biological properties.

Case Studies

- Neuropharmacological Effects : A study investigated the effects of similar compounds on neurotransmitter release in animal models, indicating that modifications in the structure could significantly alter receptor binding affinity and subsequent biological activity.

- Antimicrobial Activity : Although not primarily studied for this purpose, related compounds have shown promising antibacterial and antifungal properties, suggesting that further exploration of this compound in this area could yield valuable insights.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Similarities

The compound shares structural motifs with several analogs, including cyclopropane rings, fluorinated aromatic systems, and ethanolamine/amine backbones. Below is a comparative analysis:

(S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine Hydrochloride

- Structural Difference: Replaces the ethanol group with an ethanamine backbone.

(R)- and (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol Hydrochloride

- Structural Difference : Fluorine and methyl groups are positioned at the 2- and 3- sites on the phenyl ring (vs. 3-fluoro-4-methyl in the target compound).

- Impact : Substituent positional isomerism can drastically affect steric and electronic interactions with biological targets. For example, 3-fluoro-4-methyl groups may enhance lipophilicity compared to 3-fluoro-2-methyl analogs.

- Similarity Score : 0.69 (moderate structural similarity) .

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate

- Structural Difference : Features a difluorophenyl group and a cyclopropanamine core.

- Impact : Additional fluorine atoms increase electronegativity and may improve blood-brain barrier penetration. The acetate ester could influence bioavailability.

- Similarity Score : 0.69 .

SSR125543A (CRF1 Receptor Antagonist)

- Structural Difference : Contains a thiazole ring and a propargyl group, absent in the target compound.

- Impact: The thiazole moiety in SSR125543A contributes to its high affinity for corticotropin-releasing factor receptors, suggesting that minor structural changes (e.g., cyclopropane vs. thiazole) dictate target specificity .

Physicochemical and Pharmacological Implications

- Lipophilicity: Fluorine and cyclopropane groups enhance lipophilicity, but hydroxyl groups (as in ethanol derivatives) may counteract this by increasing polarity.

- Stereochemistry : The S-configuration in the target compound and its analogs (e.g., CAS 376608-71-8) highlights the importance of chirality in drug-receptor interactions .

- Bioavailability : Hydrochloride salts generally improve aqueous solubility, critical for in vivo studies.

Data Table: Comparison of Structural Analogs

Notes

- Structural vs. Functional Similarity : While some analogs share ~70% structural similarity (e.g., 0.69 similarity score), their pharmacological profiles may diverge significantly due to substituent positioning and backbone modifications .

- Limitations : Pharmacodynamic data for the target compound are sparse in the provided evidence; comparisons rely on structural and physicochemical inferences.

- Synthetic Relevance: These compounds serve as intermediates in drug discovery, where minor tweaks (e.g., fluorine placement) are exploited to optimize target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.